N-{3-[benzyl(methyl)amino]propyl}-8-methyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxamide
Description
N-{3-[benzyl(methyl)amino]propyl}-8-methyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxamide is a thienoquinoline derivative characterized by a fused thiophene-quinoline core. The compound features an 8-methyl substituent on the quinoline ring and a carboxamide group at position 2, linked to a 3-[benzyl(methyl)amino]propyl side chain. The benzyl(methyl)amino-propyl side chain may enhance solubility and target binding through hydrophobic and hydrogen-bonding interactions.
Properties
Molecular Formula |
C24H25N3O2S |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-[3-[benzyl(methyl)amino]propyl]-8-methyl-4-oxo-5H-thieno[3,2-c]quinoline-2-carboxamide |
InChI |
InChI=1S/C24H25N3O2S/c1-16-9-10-20-18(13-16)22-19(23(28)26-20)14-21(30-22)24(29)25-11-6-12-27(2)15-17-7-4-3-5-8-17/h3-5,7-10,13-14H,6,11-12,15H2,1-2H3,(H,25,29)(H,26,28) |
InChI Key |
ZXZMGNTZGFSYNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C3=C2SC(=C3)C(=O)NCCCN(C)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[benzyl(methyl)amino]propyl}-8-methyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxamide typically involves multiple stepsKey reactions in this synthesis may include Friedel-Crafts acylation, nucleophilic substitution, and amide formation .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts for key reactions.
Chemical Reactions Analysis
Types of Reactions
N-{3-[benzyl(methyl)amino]propyl}-8-methyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions will vary depending on the specific transformation desired but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products of these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups onto the molecule .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology: It may be used in studies of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound could be investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.
Mechanism of Action
The mechanism by which N-{3-[benzyl(methyl)amino]propyl}-8-methyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxamide exerts its effects will depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. This could involve binding to the active site of an enzyme, altering its conformation, or blocking the interaction of a receptor with its ligand .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Core Structure Differences: The thienoquinoline core (as in the target compound and 25r) introduces a sulfur atom into the fused ring system, which may enhance π-stacking interactions and electron-deficient character compared to classical quinolines (e.g., 5a5) . This modification is critical for kinase inhibition, as seen in compound 25r’s selective CDK5/p25 activity . 1,4-Dihydroquinoline derivatives (e.g., compound 47) lack the thiophene ring but incorporate a thioxo group at position 4, which may alter redox properties and target selectivity .
Side Chain Modifications: The target compound’s N-{3-[benzyl(methyl)amino]propyl} side chain combines hydrophobic (benzyl) and basic (methylamino) groups. This contrasts with simpler alkylamino chains in 5a5 (dimethylaminopropyl) and the adamantyl-pentyl group in 45. Such differences influence solubility and membrane permeability . Compound 25r’s methyl benzoate substituent introduces ester functionality, which may improve metabolic stability compared to the target compound’s tertiary amine side chain .
Synthetic Feasibility: Thienoquinoline derivatives (e.g., 25r, 25t) are synthesized via coupling reactions between amines and carboxylic acid precursors, with yields ranging from 23% to 88% . The target compound’s synthesis would likely follow similar steps, though the benzyl(methyl)amino-propyl group may require additional optimization due to steric hindrance. Quinoline-4-carboxamides (e.g., 5a5) are synthesized via N-alkylation and amidation, achieving moderate yields (54–67%) .
Biological Activity: Thienoquinolines: Compound 25r exhibits potent CDK5/p25 inhibition (IC50 = 0.2 µM) due to its planar core and hydrogen-bonding carboxamide group . The target compound’s 8-methyl group may further modulate selectivity. Quinoline-4-carboxamides: Antibacterial activity in 5a5 is attributed to the phenylquinoline core disrupting bacterial membrane integrity .
Biological Activity
N-{3-[benzyl(methyl)amino]propyl}-8-methyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxamide is a complex organic compound with significant potential for biological activity. Its unique molecular structure, which includes a thienoquinoline core, amine, and carboxamide functional groups, suggests various interactions within biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C24H25N3O2S, with a molecular weight of 419.5 g/mol. The compound's IUPAC name reflects its structural complexity and functional diversity.
| Property | Value |
|---|---|
| Molecular Formula | C24H25N3O2S |
| Molecular Weight | 419.5 g/mol |
| IUPAC Name | This compound |
Interaction with Biological Targets
This compound interacts with various biological targets, potentially including enzymes and receptors. The presence of the thienoquinoline core may enhance its affinity for certain biomolecules.
Potential Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission.
- Receptor Modulation: It could modulate receptor activity by binding to specific sites, altering signal transduction pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds similar to this compound. For instance:
- Acetylcholinesterase Inhibition:
-
Anticancer Activity:
- Research has indicated that thienoquinoline derivatives can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction through mitochondrial pathways .
Biological Activity Summary
The biological activity of this compound can be summarized as follows:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
